molecular formula C9H6N2O2 B1407081 1,7-Naphthyridine-6-carboxylic acid CAS No. 1368175-86-3

1,7-Naphthyridine-6-carboxylic acid

Cat. No.: B1407081
CAS No.: 1368175-86-3
M. Wt: 174.16 g/mol
InChI Key: LGHAIFYRBKYBMV-UHFFFAOYSA-N
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Description

1,7-Naphthyridine-6-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings

Biochemical Analysis

Biochemical Properties

1,7-Naphthyridine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways. Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding of this compound to certain kinases can inhibit their activity, thereby disrupting the signaling pathways they regulate. This inhibition can result in changes in gene expression, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its stability can be influenced by factors such as pH, temperature, and exposure to light. Over time, this compound may undergo degradation, which can affect its efficacy and potency. Long-term studies have also indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of many xenobiotics. The metabolic pathways of this compound can influence its bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins can influence its distribution within the cytoplasm and nucleus .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Naphthyridine-6-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of 2-aminopyridine with ethyl acetoacetate followed by cyclization and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthyridine N-oxides, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

1,7-Naphthyridine-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,7-naphthyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)5-11-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHAIFYRBKYBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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